molecular formula C20H16N2OS B14605072 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- CAS No. 58950-01-9

1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)-

Cat. No.: B14605072
CAS No.: 58950-01-9
M. Wt: 332.4 g/mol
InChI Key: HRXQZDBDXXEVOZ-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a pyrazole ring substituted with phenyl, methoxyphenyl, and thienyl groups, contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- include other pyrazole derivatives with different substituents on the pyrazole ring. Some examples are:

  • 1H-Pyrazole, 3-(4-chlorophenyl)-1-phenyl-5-(2-thienyl)-
  • 1H-Pyrazole, 3-(4-methylphenyl)-1-phenyl-5-(2-thienyl)-
  • 1H-Pyrazole, 3-(4-nitrophenyl)-1-phenyl-5-(2-thienyl)-

Uniqueness

The uniqueness of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- lies in its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its electron-donating ability, while the thienyl group contributes to its aromaticity and potential for π-π interactions. These features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

58950-01-9

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenyl-5-thiophen-2-ylpyrazole

InChI

InChI=1S/C20H16N2OS/c1-23-17-11-9-15(10-12-17)18-14-19(20-8-5-13-24-20)22(21-18)16-6-3-2-4-7-16/h2-14H,1H3

InChI Key

HRXQZDBDXXEVOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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